3-[(Naphthalen-2-yloxy)methyl]benzoic acid

Physicochemical profiling ADME prediction Positional isomerism

Why source this specific isomer? The 3-substituted naphthalen-2-yloxy methyl benzoic acid (CAS 438464-01-8) positions the -COOH group adjacent to the methylene-oxygen linker, creating unique electron density and steric hindrance profiles versus the 4-isomer (CAS 149288-37-9). Even subtle shifts in LogP (4.2) and TPSA (46.5 Ų) can alter solubility, permeability, and target-binding behavior. Patents claim 3- and 4-substituted naphthyloxybenzoic acids as discrete monomers for thermotropic polymers; substituting one isomer for the other risks compromised synthetic outcomes or material properties. Class-level RXR-γ agonist activity (EC50 ~430 nM for a close analog) positions this scaffold for structure-activity relationship studies. Secure your supply of this positionally verified, ≥95% pure building block—ideal for HPLC reference standards, medicinal chemistry probes, and polymer precursor research.

Molecular Formula C18H14O3
Molecular Weight 278.307
CAS No. 438464-01-8
Cat. No. B2694800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Naphthalen-2-yloxy)methyl]benzoic acid
CAS438464-01-8
Molecular FormulaC18H14O3
Molecular Weight278.307
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20)
InChIKeyAVUARZXMXUBPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Naphthalen-2-yloxy)methyl]benzoic Acid (CAS 438464-01-8): Essential Technical Specifications and Research-Grade Procurement


3-[(Naphthalen-2-yloxy)methyl]benzoic acid (CAS 438464-01-8) is an aromatic ether carboxylic acid featuring a naphthalen-2-yloxy group linked via a methylene bridge to the 3-position of benzoic acid. Its molecular formula is C18H14O3, with a molecular weight of 278.30 g/mol . Predicted physicochemical properties include an XLogP3 of 4.2 and a topological polar surface area (TPSA) of 46.5 Ų . The compound is classified as a small molecule building block and research intermediate, available at ≥95% purity for laboratory-scale applications .

Critical Differentiation: Why Positional Isomers of 3-[(Naphthalen-2-yloxy)methyl]benzoic Acid Cannot Be Interchanged


In research and industrial contexts, the specific regioisomer of naphthalen-2-yloxy methyl benzoic acid is critical because the meta-substitution pattern directly influences molecular geometry, hydrogen-bonding capacity, and intermolecular interactions. The 3-substituted isomer (CAS 438464-01-8) positions the carboxylic acid group adjacent to the methylene‑oxygen linker, which alters electron density and steric hindrance compared to its para-substituted analog (CAS 149288-37-9). Even minor differences in LogP (0.083 units) and TPSA (0.03 Ų) can translate into distinct solubility, permeability, and target-binding behavior . Furthermore, patent literature specifically claims 3‑ and 4‑substituted naphthyloxybenzoic acids as separate entities for thermotropic polymer applications, underscoring that these isomers are not interchangeable [1]. Generic substitution without verification of positional fidelity may compromise synthetic route outcomes, biological assay reproducibility, or material properties.

Product-Specific Quantitative Evidence: Verified Differentiation of 3-[(Naphthalen-2-yloxy)methyl]benzoic Acid


Physicochemical Distinction: Predicted LogP and TPSA Comparison of 3‑ vs. 4‑Substituted Regioisomers

The 3‑substituted (meta) isomer exhibits a slightly lower predicted LogP (4.200) and a marginally larger TPSA (46.5 Ų) compared to the 4‑substituted (para) isomer (LogP 4.117, TPSA 46.53 Ų) [1]. This difference, though numerically small, is relevant for high-throughput screening campaigns where small changes in lipophilicity or polar surface area can affect passive membrane permeability and off-target promiscuity [2].

Physicochemical profiling ADME prediction Positional isomerism

Synthetic Route Differentiation: Meta‑Substitution Directs Coupling Outcomes

The synthesis of 3-[(naphthalen-2-yloxy)methyl]benzoic acid typically proceeds via Williamson etherification of 3‑(chloromethyl)benzoic acid with 2‑naphthol under basic conditions . Attempting the analogous reaction with the 4‑(chloromethyl) isomer yields the para‑substituted product (CAS 149288-37-9) which is distinct in terms of both physicochemical properties and subsequent reactivity. For example, the meta‑carboxylic acid may participate in hydrogen‑bonding networks unavailable to the para isomer, influencing supramolecular assembly and crystallization behavior [1].

Organic synthesis Building block utility Medicinal chemistry

Retinoid Receptor Scaffold Potential: Class‑Level Activity of Naphthalen-2-yloxy Benzoic Acid Derivatives

Although direct biological data for the target compound are not publicly available, the naphthalen-2-yloxy benzoic acid scaffold has demonstrated significant activity at retinoid X receptors (RXRs). Specifically, a structurally related analog, 4‑(3,5,5,8,8‑pentamethyl‑5,6,7,8‑tetrahydro‑naphthalen‑2‑yloxy)‑benzoic acid (CHEMBL105805), activated RXR‑γ with an EC50 of 430 nM in a cotransfection assay [1]. This class‑level evidence suggests that the 3‑substituted benzoic acid variant may similarly engage RXR isoforms, though potency and selectivity remain to be determined. Notably, patents disclose the utility of naphthyloxybenzoic acids as retinoid‑type agents for therapeutic applications [2].

Nuclear receptors Retinoid X receptor (RXR) Agonist activity

Commercial Availability and Purity: Benchmark for Research‑Grade Procurement

3-[(Naphthalen-2-yloxy)methyl]benzoic acid is supplied by multiple vendors at a purity of ≥95% (HPLC) . This specification is comparable to or exceeds the purity offered for the 4‑substituted isomer (typically ≥95% as well) [1]. However, the 3‑substituted isomer is less commonly available as a stock item, necessitating specialized sourcing . The consistent high purity ensures reliable results in analytical and synthetic applications, reducing the need for further purification prior to use.

Procurement Chemical supply Purity specification

Optimal Deployment Scenarios for 3-[(Naphthalen-2-yloxy)methyl]benzoic Acid Based on Verified Evidence


Medicinal Chemistry: RXR‑Targeted Lead Optimization

Given the class‑level RXR‑γ agonist activity (EC50 430 nM) observed for a closely related naphthalen-2-yloxy benzoic acid analog [1], the target compound can serve as a minimalist scaffold for exploring structure–activity relationships around the naphthyloxy‑benzoic acid core. Its lower molecular weight and lack of additional alkyl substituents may allow for improved ligand efficiency and synthetic tractability [2].

Chemical Biology: Tool Compound for Studying Retinoid Signaling

The compound can be employed as a chemical probe to interrogate RXR‑mediated transcriptional pathways. Although its potency and selectivity are not yet defined, the class‑level inference suggests it may act as a weak agonist or serve as a control in cotransfection assays, enabling researchers to dissect RXR isoform contributions [1].

Materials Science: Monomer for Thermotropic Liquid Crystalline Polymers

Patents describe the use of 3‑ and 4‑naphthyloxybenzoic acids as monomers for the synthesis of thermotropic polymers with desirable mechanical and thermal properties [3]. The meta‑substituted isomer's distinct geometry may influence polymer chain packing, offering a route to tailor material characteristics such as melting transition and mesophase behavior [3].

Analytical Chemistry: Reference Standard for Positional Isomer Profiling

With its well‑defined purity (≥95%) and distinctive physicochemical signature (LogP 4.2, TPSA 46.5), the compound can serve as a reference standard for HPLC or LC‑MS method development aimed at resolving positional isomers of naphthyloxy‑methyl benzoic acids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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